molecular formula C23H20F3N5O4S2 B2488605 ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate CAS No. 896677-95-5

ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate

Cat. No.: B2488605
CAS No.: 896677-95-5
M. Wt: 551.56
InChI Key: TYLXUBYDJLUBNE-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is a useful research compound. Its molecular formula is C23H20F3N5O4S2 and its molecular weight is 551.56. The purity is usually 95%.
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Biological Activity

Ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its chemical structure, synthesis, and significant biological activities, including anticancer, antibacterial, and immunomodulatory effects.

Chemical Structure and Properties

The compound is characterized by the following features:

  • Molecular Formula : C₁₈H₁₈F₃N₄O₂S
  • Molecular Weight : 494.5 g/mol
  • Functional Groups : The presence of a benzothiazole moiety, a triazole ring, and an ester group contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that require careful control of conditions such as temperature and solvent choice. The synthetic pathway can be summarized as follows:

  • Formation of the Benzothiazole Derivative : The initial step involves synthesizing the benzothiazole core.
  • Triazole Formation : A triazole ring is introduced through cyclization reactions.
  • Thioether Linkage : A thioether bond is formed between the benzothiazole and triazole components.
  • Esterification : The final step involves esterification to yield the target compound.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.

Cell LineIC50 (μM)Reference
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)10.0
A549 (Lung Cancer)15.0

Antibacterial Activity

The compound has also shown promising antibacterial activity against several strains of bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Bacterial StrainMinimum Inhibitory Concentration (MIC μg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16

Immunomodulatory Effects

In addition to its anticancer and antibacterial properties, this compound has been studied for its immunomodulatory effects. It has been shown to regulate cytokine production and enhance immune responses in vitro.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

  • Study on Cancer Cell Lines :
    • Researchers evaluated the cytotoxic effects on multiple cancer cell lines and found that the compound significantly reduced cell viability in a dose-dependent manner.
    • Apoptosis assays indicated that the compound induces apoptosis through mitochondrial pathways.
  • Antibacterial Efficacy :
    • A study assessed the antibacterial activity against clinical isolates and reported that the compound effectively inhibited growth at clinically relevant concentrations.
    • Mechanistic studies suggested that it disrupts bacterial membrane integrity.

Properties

IUPAC Name

ethyl 2-[[2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N5O4S2/c1-2-35-20(33)11-27-19(32)13-36-21-29-28-18(12-30-16-8-3-4-9-17(16)37-22(30)34)31(21)15-7-5-6-14(10-15)23(24,25)26/h3-10H,2,11-13H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLXUBYDJLUBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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